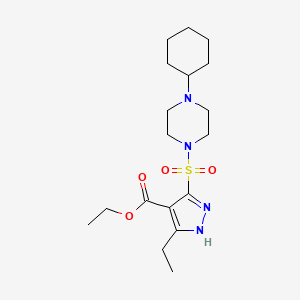
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.3 .
Molecular Structure Analysis
The InChI code for diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is 1S/C13H19NO4/c1-5-9-10 (12 (15)17-6-2)8 (4)14-11 (9)13 (16)18-7-3/h14H,5-7H2,1-4H3 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses . Researchers have investigated their potential as novel antimicrobial agents.
Anti-Inflammatory Properties
Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antiviral Effects
Certain pyrrolopyrazine derivatives, including 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, exhibit antiviral activity. Their mechanisms of action are not fully understood, but they could be valuable in antiviral drug development .
Antioxidant Potential
Pyrrolopyrazine compounds have been explored for their antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage .
Antitumor Activity
While the exact mechanisms remain unclear, pyrrolopyrazine derivatives have shown antitumor effects. Researchers have observed inhibition of tumor cell growth, making them promising candidates for cancer therapy .
Kinase Inhibition
Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated activity as kinase inhibitors. These compounds may interfere with cellular signaling pathways, potentially impacting cancer progression and other diseases .
Mechanism of Action
properties
IUPAC Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-9-10(12(15)17-6-2)8(4)14-11(9)13(16)18-7-3/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDBZMSVLCBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

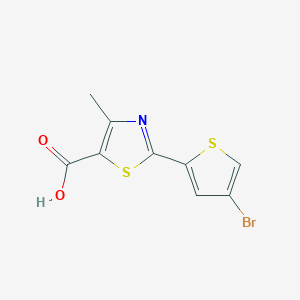
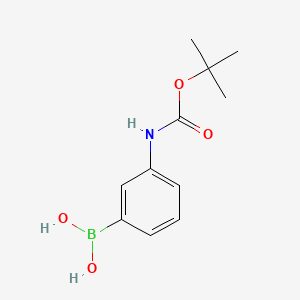
![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
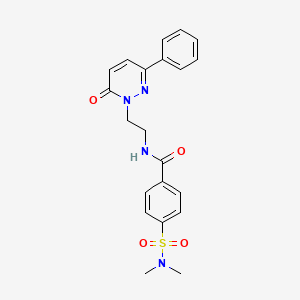
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)
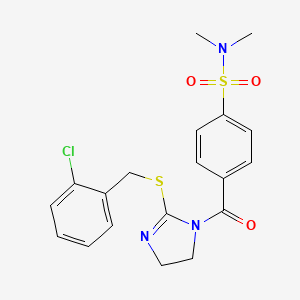

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)
